Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine
Description
Properties
Molecular Formula |
C10H18N2S |
|---|---|
Molecular Weight |
198.33 g/mol |
IUPAC Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H18N2S/c1-7-8(2)13-9(12-7)6-11-10(3,4)5/h11H,6H2,1-5H3 |
InChI Key |
CIWQXZYLXPISTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CNC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl and dimethyl groups. One common method involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazole ring. Subsequent alkylation reactions introduce the tert-butyl and dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the substituents, leading to the formation of different reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbon atoms adjacent to the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced thiazole derivatives.
Scientific Research Applications
Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine is a compound of interest in medicinal chemistry, featuring a tert-butyl group attached to a dimethylthiazole moiety via a methylamine linkage. The presence of nitrogen and sulfur in the thiazole ring gives the compound unique chemical properties and biological activities.
Applications in Medicinal Chemistry
This compound shows promise as a lead compound for creating new drugs that target cancer and infectious diseases, due to the biological relevance of thiazole derivatives in various therapeutic areas. Thiazole derivatives are known for their diverse biological activities, making them valuable in pharmacological applications .
Antimicrobial Applications
This compound exhibits significant biological activity, especially in the antimicrobial domain.
Mycobacterium tuberculosis: 2-aminothiazoles, a series of compounds related to this compound, possess antibacterial activity against Mycobacterium tuberculosis, a significant global pathogen . Analogs of 2-aminothiazoles have demonstrated sub-micromolar minimum inhibitory concentrations against M. tuberculosis growth. One analog showed selectivity for mycobacterial species over other bacteria and was rapidly bactericidal against replicating M. tuberculosis .
Antimicrobial and Anti-inflammatory Activities: Thiazole-phenylacetic acid derivatives have demonstrated potent dual antimicrobial and anti-inflammatory activities . These compounds exhibited good antibacterial activity against various bacterial strains, including S. aureus, Enterococcus faecalis, Listeria monocytogenes, K. pneumoniae, and E. coli. The most active compound, 25d , was equipotent to chloramphenicol (MIC 6.25 μg/mL) against all bacteria .
Anticancer Applications
This compound also demonstrates activity in the anticancer domain. Studies have shown that compounds containing thiazole moieties can possess cytotoxic properties against cancer cell lines. The interactions of this compound with biological targets reveal its binding affinity for certain enzymes and receptors. Compounds with similar thiazole structures can inhibit deubiquitylating enzymes, which play critical roles in cellular regulation and cancer progression.
Interactions with Biological Targets
Research into the interactions of this compound with biological targets has revealed its binding affinity for certain enzymes and receptors. For instance, studies have shown that compounds with similar thiazole structures can inhibit deubiquitylating enzymes, which play critical roles in cellular regulation and cancer progression. The specific interactions often involve hydrophobic contacts and hydrogen bonding, contributing to the compound's biological efficacy.
Related Compounds and Activities
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Sulfathiazole | Thiazole derivative | Antimicrobial |
| Ritonavir | Thiazole derivative | Antiviral |
| Abafungin | Thiazole derivative | Antifungal |
| Tetrahydrofuran | Oxolane derivative | Solvent in organic synthesis |
Mechanism of Action
The mechanism of action of tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The tert-butyl and dimethyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
4-tert-Butyl-1,3-thiazol-2-amine (C₇H₁₂N₂S)
- Structure : A simpler analogue with a tert-butyl group at the 4-position of the thiazole ring and an amine at the 2-position.
- Key Differences : Lacks the methylamine side chain and dimethyl substitution on the thiazole.
- Properties: Molecular weight 156.25 g/mol; slightly soluble in chloroform and methanol .
4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine (C₁₃H₁₆N₂S)
- Structure : Contains a tert-butylphenyl substituent at the 4-position of the thiazole.
- Key Differences : Incorporates a phenyl ring, increasing aromaticity and molecular weight (232.34 g/mol). Soluble in DMSO .
5-Benzyl-1,3-thiazol-2-amine (C₁₀H₁₀N₂S)
- Structure : Benzyl group at the 5-position of the thiazole.
- Key Differences : Higher hydrophobicity due to the benzyl group; molecular weight 190.26 g/mol. Used in structural biology studies .
(5-Bromo-1,3-thiazol-2-yl)methylamine
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₉N₂S | 199.34* | Likely low aqueous solubility | Dimethyl-thiazole, tert-butyl |
| 4-tert-Butyl-1,3-thiazol-2-amine | C₇H₁₂N₂S | 156.25 | Chloroform, methanol | tert-Butyl at C4 |
| 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine | C₁₃H₁₆N₂S | 232.34 | DMSO, chloroform | tert-Butylphenyl at C4 |
| 5-Benzyl-1,3-thiazol-2-amine | C₁₀H₁₀N₂S | 190.26 | Not reported | Benzyl at C5 |
*Estimated based on structural similarity.
The target compound’s dimethyl-thiazole and tert-butyl groups likely confer higher hydrophobicity compared to analogues with single substituents. This may reduce aqueous solubility but improve membrane permeability in biological systems .
Biological Activity
Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine is a thiazole-containing compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl group linked to a dimethylthiazole moiety via a methylamine linkage. The thiazole ring is notable for containing both nitrogen and sulfur, which contributes to the compound's unique chemical properties and biological activities. This structure enhances its lipophilicity, potentially improving membrane permeability and biological efficacy compared to other thiazole derivatives.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : Compounds with thiazole structures often inhibit deubiquitylating enzymes, which are crucial in cellular regulation and cancer progression. The binding involves hydrophobic contacts and hydrogen bonding with target biomolecules.
- Antimicrobial Activity : The compound exhibits substantial antimicrobial effects against multidrug-resistant strains of bacteria, likely due to its ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways.
Antimicrobial Properties
Research indicates that this compound has demonstrated effectiveness against various bacterial strains. A comparative analysis of similar compounds is presented in Table 1.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Sulfathiazole | Thiazole derivative | Antimicrobial |
| Ritonavir | Thiazole derivative | Antiviral |
| Abafungin | Thiazole derivative | Antifungal |
These compounds share structural similarities that enhance their biological activities, particularly in antimicrobial applications.
Anticancer Properties
This compound has shown promising results in anticancer studies. In vitro assays have indicated cytotoxic effects against various cancer cell lines, including:
- A549 (lung adenocarcinoma)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The mechanism involves the induction of apoptosis and disruption of cell cycle progression. The specific interactions with cancer cell receptors have been characterized through SAR studies, revealing that modifications to the thiazole ring can significantly alter potency .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound. Results indicated an IC50 value of approximately 10 µM against A549 cells, demonstrating significant anticancer potential .
- Antimicrobial Efficacy : In a separate investigation focusing on antimicrobial activity, this compound was tested against resistant strains of Staphylococcus aureus. The compound exhibited an MIC of 5 µg/mL, indicating strong antibacterial properties.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the thiazole ring and the alkyl substituents directly affect the biological activity of the compound. For instance:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine?
- Methodological Answer : The synthesis typically involves multi-step procedures, including:
- Thiazole Core Formation : Cyclization of thiourea derivatives with α-halo ketones, as seen in analogous thiazole syntheses (e.g., condensation reactions for heterocyclic cores) .
- Amine Functionalization : Introduction of the tert-butyl group via nucleophilic substitution or reductive amination. For example, palladium-catalyzed hydroamination (using Pd/Xantphos catalysts) can install allylamine moieties, which may be adapted for tert-butylamine coupling .
- Protection/Deprotection Strategies : Use of tert-butyl carbamate (Boc) intermediates, as demonstrated in stepwise syntheses of tert-butylamine derivatives .
- Key Tools : Characterization via -NMR, -NMR, and LC-MS to confirm intermediate structures.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., tert-butyl singlet at ~1.2 ppm, thiazole protons at 6.5–7.5 ppm). -NMR confirms carbonyl and quaternary carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL refines bond lengths and angles .
Advanced Research Questions
Q. How can researchers optimize stereoselective synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use chiral ligands (e.g., BINAP or Josiphos) in asymmetric hydroamination reactions to control stereochemistry .
- Dynamic Kinetic Resolution : Employ enzymes or chiral auxiliaries during key steps (e.g., tert-butyl group introduction).
- Computational Modeling : Density Functional Theory (DFT) predicts transition states to guide catalyst selection .
Q. What strategies resolve contradictions in spectral data for thiazole-containing amines?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and X-ray data to confirm assignments. For example, SHELX refinement of crystal structures can correct misinterpreted NMR signals (e.g., overlapping peaks) .
- Isotopic Labeling : Deuterated analogs or -labeling clarify ambiguous proton environments in crowded spectra.
- Advanced Techniques : 2D NMR (COSY, HSQC) resolves coupling patterns, while variable-temperature NMR reduces signal broadening .
Q. How does the tert-butyl-thiazole scaffold interact with biological targets?
- Methodological Answer :
- Target Identification : Screen against kinase or enzyme libraries (e.g., urease inhibition assays, as seen in thiazole Schiff bases) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., dimethyl groups on thiazole) and assess activity changes.
- Molecular Docking : Use software like AutoDock to predict binding modes, leveraging X-ray crystallographic data from related compounds .
Data Analysis and Experimental Design
Q. What experimental designs mitigate low yields in tert-butylamine coupling reactions?
- Methodological Answer :
- Reagent Optimization : Screen bases (e.g., KCO vs. CsCO) and solvents (DMF vs. THF) to enhance nucleophilicity .
- Catalyst Loading : Adjust Pd catalyst concentrations (0.5–5 mol%) and ligands (e.g., Xantphos) to improve turnover .
- In Situ Monitoring : Use HPLC or inline IR to track reaction progress and identify bottlenecks .
Q. How can computational methods enhance the design of thiazole-based inhibitors?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for inhibitor-enzyme interactions.
- Machine Learning (ML) : Train models on existing bioactivity data to predict novel analogs with improved potency .
- Free Energy Perturbation (FEP) : Calculate binding free energies for tert-butyl-thiazole derivatives to prioritize synthesis targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
